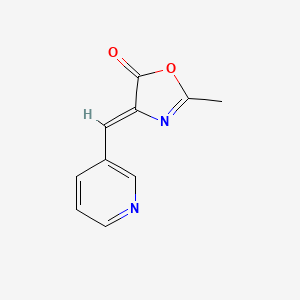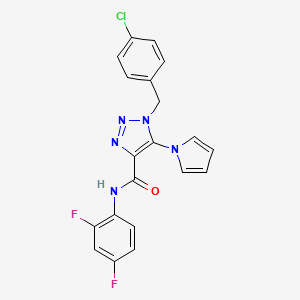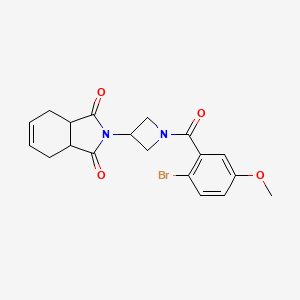
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields. This compound is a member of the pyrazole family and has been shown to exhibit several biochemical and physiological effects.
Scientific Research Applications
Heterocyclic Synthesis
Research in heterocyclic chemistry has led to the development of novel methods for synthesizing polyfunctionally substituted pyran, pyridine, and pyridazine derivatives starting from related carboxamide compounds. These methodologies offer efficient pathways for generating complex heterocyclic frameworks that are of interest in various scientific applications, including drug discovery and material science. Studies by Mohareb et al. (2004) and others have established foundational approaches for these synthetic transformations, highlighting the versatility of thiophene-based carboxamides in heterocyclic synthesis (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004) (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antibacterial Activity
Some derivatives of the thiophene-based carboxamide structure have been evaluated for their antibacterial properties. Panda et al. (2011) synthesized pyrazolopyridine derivatives and screened them for activity against both Gram-negative and Gram-positive bacteria. The presence of the carboxamide group in certain positions of the pyrazolopyridine ring system was associated with moderate to good antibacterial activity, suggesting potential for the development of new antimicrobial agents (Panda, Karmakar, & Jena, 2011).
Chemical Reactivity and Nonlinear Optical Properties
A study by Kanwal et al. (2022) focused on the synthesis of pyrazole-thiophene-based amide derivatives, demonstrating the application of different synthetic methodologies. The research explored the chemical reactivity, nonlinear optical (NLO) properties, and stability of these compounds through both experimental and computational approaches. This study not only adds to the understanding of the structural features that influence the reactivity and stability of such compounds but also highlights their potential applications in materials science and optoelectronics (Kanwal, Rasool, Zaidi, Zakaria, Bilal, Hashmi, Mubarik, Ahmad, & Shah, 2022).
Mechanism of Action
Target of Action
The compound is part of a series of novel thiazole clubbed 1,3,4-oxadiazole derivatives, which have been evaluated for their in vitro antibacterial and antifungal activities . Therefore, it can be inferred that the primary targets of this compound are likely to be certain bacterial and fungal strains.
properties
IUPAC Name |
N-[2-(5-methyl-3-pyridin-3-ylpyrazol-1-yl)ethyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-12-9-15(13-3-2-5-17-10-13)19-20(12)7-6-18-16(21)14-4-8-22-11-14/h2-5,8-11H,6-7H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJMIPWWKAGJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=CSC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(trifluoromethyl)-2-pyridinyl]-1-propanone O-(2-chlorobenzyl)oxime](/img/structure/B2641522.png)
![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butyramide](/img/structure/B2641523.png)

![4-[4-(Trifluoromethyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B2641526.png)
![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2641527.png)
![2-Anilinothieno[2,3-d][1,3]thiazole-5-carboxylic acid](/img/structure/B2641531.png)
![6,8-Dibromo-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-methylquinoline](/img/structure/B2641532.png)
![methyl N-[4-[3-(1,3-benzodioxol-5-ylcarbamoyl)piperidin-1-yl]sulfonylphenyl]carbamate](/img/structure/B2641534.png)
![7-Chloro-5-(4-methylphenyl)-2-phenyl[1,3]oxazolo[4,5-d]pyrimidine](/img/structure/B2641535.png)




![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide](/img/structure/B2641545.png)